

Spectroscopic Profile of 2-Amino-3-phenylpyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3-Phenylpyridin-2-ylamine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-3-phenylpyridine. Due to the limited availability of a complete, published dataset for this specific molecule, the spectral data presented herein is a combination of predicted values based on established principles of spectroscopy and data from analogous compounds. This document aims to serve as a valuable resource for the identification, characterization, and quality control of 2-Amino-3-phenylpyridine in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-phenylpyridine. These predictions are derived from the analysis of structurally related molecules and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for 2-Amino-3-phenylpyridine

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.0 - 8.2	Doublet of doublets	~5, ~2	H-6 (Pyridine)
~7.2 - 7.5	Multiplet	-	Phenyl-H
~7.0 - 7.2	Doublet of doublets	~8, ~2	H-4 (Pyridine)
~6.6 - 6.8	Doublet of doublets	~8, ~5	H-5 (Pyridine)
~4.5 - 5.5	Broad singlet	-	-NH ₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Amino-3-phenylpyridine

Chemical Shift (δ , ppm)	Assignment
~158	C-2 (Pyridine)
~148	C-6 (Pyridine)
~138	C-4 (Pyridine)
~137	C-ipso (Phenyl)
~129	C-ortho/meta (Phenyl)
~128	C-para (Phenyl)
~118	C-3 (Pyridine)
~114	C-5 (Pyridine)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-Amino-3-phenylpyridine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium to Weak	C-H stretching (aromatic)
1620 - 1580	Strong	C=C and C=N stretching (pyridine ring)
1600 - 1450	Medium to Strong	C=C stretching (phenyl ring)
1480 - 1430	Medium	N-H bending (scissoring)
1300 - 1000	Medium to Strong	C-N stretching, in-plane C-H bending
900 - 650	Strong	Out-of-plane C-H bending (aromatic)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2-Amino-3-phenylpyridine (Electron Ionization)

m/z	Relative Intensity	Assignment
170	High	[M] ⁺ (Molecular Ion)
169	Moderate	[M-H] ⁺
153	Moderate	[M-NH ₂] ⁺
143	Low	[M-HCN] ⁺
115	Moderate	[C ₉ H ₇] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of 2-Amino-3-phenylpyridine into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
 - Spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, depending on sample concentration.
 - Relaxation delay: 2-5 seconds.

- Spectral width: 0 to 200 ppm.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.
- Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of 2-Amino-3-phenylpyridine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Record the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Sample Introduction:

- Dissolve a small amount of 2-Amino-3-phenylpyridine in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition:

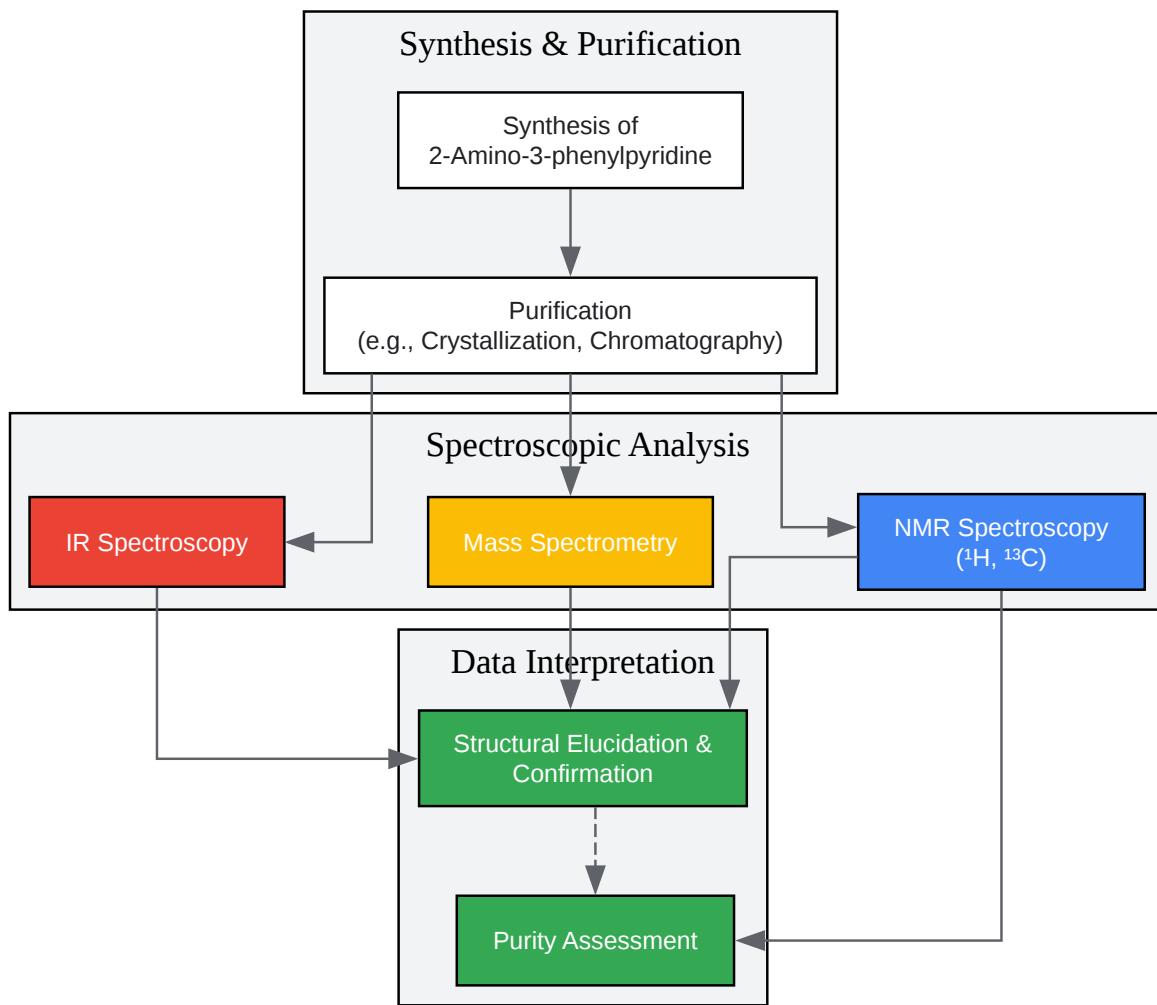
- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Parameters:
 - Ionization energy: 70 eV.
 - Mass range: m/z 40-500.
 - Scan speed: 1-2 scans per second.

Data Analysis:

- Identify the molecular ion peak ($[M]^+$).
- Analyze the fragmentation pattern to identify characteristic fragment ions.
- Compare the obtained spectrum with a reference library if available.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Amino-3-phenylpyridine.



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Workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the expected spectroscopic properties of 2-Amino-3-phenylpyridine and the methodologies to obtain them. For definitive characterization, it is recommended to acquire experimental data on a synthesized and purified sample and compare it with the predicted values presented herein.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-phenylpyridine: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1272036#2-amino-3-phenylpyridine-spectroscopic-data-nmr-ir-ms>]

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